![molecular formula C5H2BrClOS B1615861 4-Bromothiophene-3-carbonyl chloride CAS No. 72899-51-5](/img/structure/B1615861.png)
4-Bromothiophene-3-carbonyl chloride
Overview
Description
4-Bromothiophene-3-carbonyl chloride is an important organic compound that plays a vital role in pharmaceutical and chemical industries. It is used in the dehalogenation and hydrogenation of halogenated heteroatom aldehydes .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . 4-Bromo-3-methylthiophene-2-carbonyl chloride was required as an intermediate for the synthesis of an insecticide .Molecular Structure Analysis
The molecular formula of 4-Bromothiophene-3-carbonyl chloride is C5H2BrClOS . Its molecular weight is 225.49 g/mol .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
The density of 4-Bromothiophene-3-carbonyl chloride is 1.855g/cm3 . It has a boiling point of 251.1ºC at 760 mmHg and a melting point of 67.5-69ºC .Scientific Research Applications
Proteomics Research
4-Bromothiophene-3-carbonyl chloride: is utilized in proteomics research as a specialty chemical . Its reactive nature allows for the modification of proteins, which can be crucial for understanding protein structure, function, and interactions. This compound can be used to label or cross-link proteins, aiding in the identification of protein complexes and the mapping of interaction networks within the cell.
Synthesis of Organic Semiconductors
Thiophene derivatives, including 4-Bromothiophene-3-carbonyl chloride , play a significant role in the development of organic semiconductors . These materials are essential for creating flexible, lightweight, and cost-effective electronic devices. The bromine atom in the compound provides a reactive site for further chemical modifications, enabling the synthesis of various thiophene-based polymers with tailored electronic properties.
Fabrication of Organic Field-Effect Transistors (OFETs)
The compound is also instrumental in the synthesis of thiophene-based conjugated polymers used in OFETs . OFETs are a type of transistor that uses an organic semiconductor in its channel. These devices are key components in flexible displays and sensors, and 4-Bromothiophene-3-carbonyl chloride contributes to the advancement of this technology through its role in polymer synthesis.
Development of Organic Light-Emitting Diodes (OLEDs)
In the OLED sector, thiophene derivatives are used to create light-emitting polymers . 4-Bromothiophene-3-carbonyl chloride can be a precursor in the synthesis of such polymers, which are critical for producing high-quality, energy-efficient display and lighting solutions. OLEDs are known for their superior color quality and flexibility, making them ideal for next-generation screens.
Medicinal Chemistry
This compound is a building block in medicinal chemistry, where it’s used to synthesize molecules with various pharmacological properties . Thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The versatility of 4-Bromothiophene-3-carbonyl chloride allows researchers to develop new drugs with potential therapeutic applications.
Corrosion Inhibition
In industrial chemistry, thiophene compounds are known to act as corrosion inhibitors . 4-Bromothiophene-3-carbonyl chloride can be incorporated into coatings or additives to protect metals from corrosion, thereby extending the life of machinery and infrastructure. Its effectiveness in this application stems from its ability to form a protective layer on metal surfaces.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of various organic compounds .
Mode of Action
4-Bromothiophene-3-carbonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, 4-Bromothiophene-3-carbonyl chloride can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Pharmacokinetics
It is a solid compound with a melting point of 67.5-69°C and a predicted boiling point of 251.12°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Result of Action
As a chemical intermediate, the results of 4-Bromothiophene-3-carbonyl chloride’s action are dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura cross-coupling reactions, it can help form new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
properties
IUPAC Name |
4-bromothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-2-9-1-3(4)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMKVHFZZHQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345589 | |
Record name | 4-bromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-3-carbonyl chloride | |
CAS RN |
72899-51-5 | |
Record name | 4-bromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72899-51-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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